(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure comprises:
- Fmoc group: A fluorenylmethoxycarbonyl moiety that protects the amino group during solid-phase peptide synthesis (SPPS) .
- 3-methylbenzyl side chain: A hydrophobic aromatic substituent at the β-carbon, contributing steric bulk and influencing solubility and receptor interactions .
- S-configuration: The stereochemistry at the α-carbon ensures compatibility with natural L-amino acids in biological systems .
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(25(28)29)15-27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1 |
InChI Key |
AGYDNXNFSSLKIR-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the desired benzyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and flow chemistry techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the primary amine for subsequent coupling:
Reaction:
Conditions:
-
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
-
Reagent: 20% piperidine in DMF
-
Time: 15–30 minutes at ambient temperature
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Deprotection Yield | >95% | |
| Byproduct | Fmoc-piperidine (UV-active) |
Mechanistic Insight:
The reaction proceeds via β-elimination, facilitated by the nucleophilic attack of piperidine on the Fmoc carbonyl.
Carboxylic Acid Activation and Coupling
The carboxylic acid undergoes activation for amide bond formation in peptide synthesis:
Reaction:
Common Activation Methods:
| Reagent System | Conditions | Yield | Source |
|---|---|---|---|
| HATU/DIEA | DMF, 0°C to RT, 2–4 hrs | 85–92% | |
| DCC/HOBt | DCM, RT, 12 hrs | 78–88% | |
| EDCI/NHS | THF, RT, 6 hrs | 80–85% |
Steric Effects:
The 3-methylbenzyl group introduces steric hindrance, reducing coupling efficiency by ~10% compared to non-substituted analogs.
Esterification Reactions
The carboxylic acid reacts with alcohols to form esters, useful for solubility modulation or protection:
Reaction:
Example:
| Alcohol | Product | Yield | Source |
|---|---|---|---|
| Benzyl alcohol | Benzyl ester | 90% | |
| Methyl alcohol | Methyl ester | 82% |
Catalysis:
-
DCC: Activates the acid via intermediate oxazolium formation.
-
DMAP: Accelerates esterification through nucleophilic catalysis.
Functionalization of the 3-Methylbenzyl Group
The 3-methylbenzyl substituent undergoes electrophilic aromatic substitution (EAS) and reductions:
a. Nitration:
Regioselectivity:
-
Methyl directs nitration to the para position (72%) and meta position (28%).
b. Hydrogenation:
Conditions:
Thiol-Disulfide Exchange Reactions
The compound participates in disulfide bond formation when modified with thiol groups:
Reaction:
Example:
-
Thiolation via Mitsunobu reaction with thiols (e.g., thiobenzoic acid), followed by oxidation to disulfides .
Conditions:
| Thiol Source | Oxidizing Agent | Yield | Source |
|---|---|---|---|
| Thiobenzoic acid | I₂ | 88% | |
| Cysteine | O₂ (air) | 75% |
Solvent-Dependent Reactivity
Solvent polarity significantly impacts reaction outcomes:
-
DCM: Enhances coupling efficiency due to lower dielectric constant, favoring activated intermediates .
Data:
| Reaction | Solvent | Rate Constant (k, s⁻¹) | Source |
|---|---|---|---|
| Fmoc deprotection | DMF | 0.45 | |
| Amide coupling | DCM | 0.32 |
Comparative Reactivity with Analogs
The 3-methylbenzyl group confers distinct reactivity compared to other substituents:
| Substituent | Coupling Yield | Nitration Yield | Source |
|---|---|---|---|
| 3-Methylbenzyl | 85% | 72% (para) | |
| 4-Trifluoromethylphenyl | 92% | N/A | |
| Naphthalen-2-yl | 78% | 65% (peri) |
Degradation Pathways
Under harsh conditions, the compound undergoes hydrolysis or thermal decomposition:
-
Acidic Hydrolysis: Cleavage of the Fmoc group at pH < 2 (40°C, 12 hrs).
-
Thermal Stability: Decomposes above 200°C, releasing CO₂ and fluorene derivatives.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds and other chemical transformations.
Comparison with Similar Compounds
Key Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₅NO₄ | |
| Molecular Weight | 415.5 g/mol | |
| InChI | InChI=1S/C19H19NO4/c1-12(...) |
|
| Applications | Peptide synthesis, drug design |
Structural Variations in Side Chains
The target compound is distinguished by its 3-methylbenzyl substituent. Below is a comparison with analogs featuring different side chains:
Aromatic Substitutents
| Compound Name | Substituent | Key Differences |
|---|---|---|
| (S)-3-((Fmoc)amino)-2-(2,4-dimethoxybenzyl)propanoic acid | 2,4-Dimethoxybenzyl | Electron-donating methoxy groups enhance solubility but reduce hydrophobicity . |
| (S)-3-((Fmoc)amino)-2-(2-chloro-4-methoxyphenyl)propanoic acid | 2-Chloro-4-methoxyphenyl | Chlorine introduces electron-withdrawing effects; alters reactivity in cross-coupling reactions . |
| (S)-3-((Fmoc)amino)-3-(2,4-dichlorophenyl)propanoic acid | 2,4-Dichlorophenyl | Increased steric hindrance and halogen bonding potential . |
Aliphatic vs. Aromatic Chains
| Compound Name | Substituent | Key Differences |
|---|---|---|
| (S)-2-((Fmoc)amino)-4-methoxybutanoic acid | Methoxybutanoic chain | Longer aliphatic chain increases flexibility but reduces aromatic π-π stacking . |
| (S)-2-((Fmoc)amino)decanoic acid | Decanoic chain | Hydrophobic tail enhances membrane permeability but complicates synthesis . |
Functional Group Modifications
| Compound Name | Substituent | Key Differences |
|---|---|---|
| (S)-3-((Fmoc)amino)-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid | Diethoxyphosphorylbenzyl | Phosphoryl group enables metal coordination and kinase inhibition . |
| (S)-2-((Fmoc)amino)-3-(3-vinylphenyl)propanoic acid | Vinylphenyl | Reactive vinyl group allows click chemistry modifications . |
Stereochemical Comparisons
The R-enantiomer of the target compound () exhibits distinct biological activity due to chiral recognition in enzyme binding pockets. For example:
- S-configuration: Preferred in peptide synthesis for mimicking natural amino acids.
- R-configuration : May disrupt peptide secondary structures or receptor binding .
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is a complex organic compound with significant potential in pharmaceutical applications. This compound, characterized by its unique fluorenylmethoxycarbonyl (Fmoc) group and its amino acid structure, has been the subject of various studies focusing on its biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is with a molecular weight of 425.48 g/mol. The presence of the fluorenyl group contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.
Anticancer Activity
Research indicates that compounds with similar structures to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid exhibit notable anticancer properties. For instance, derivatives of fluorenone have been reported to possess significant antiproliferative activity against various cancer cell lines. A study highlighted that modifications in the side chains of fluorenone derivatives could enhance their efficacy as topoisomerase inhibitors, which are crucial targets in cancer therapy .
Table 1: Summary of Anticancer Activities
| Compound | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Fluorenone Derivative | Various Carcinomas | Topoisomerase Inhibition | |
| (S)-3-((Fmoc)-Amino Acid Derivative | Breast Cancer Cells | Induction of Apoptosis |
Antimicrobial Activity
The antimicrobial potential of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid has also been investigated. Compounds within the fluorenone class have shown activity against both Gram-positive and Gram-negative bacteria. For instance, structural modifications to enhance solubility and bioavailability have led to increased effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Tilorone Analog | MRSA | 10 µg/mL | |
| Fluorene Derivative | E. coli | 15 µg/mL |
The biological activity of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is thought to involve interactions with specific molecular targets within cells. The Fmoc group provides stability during synthesis and enhances the compound's ability to interact with biological receptors or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Case Studies
- Antitumor Activity : A study involving a series of fluorenone derivatives demonstrated that certain modifications led to enhanced antiproliferative effects against breast cancer cell lines, suggesting that similar modifications could be beneficial for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid .
- Antimicrobial Resistance : Research on fluorenone-based compounds indicated their potential in overcoming bacterial resistance mechanisms, particularly through structural adaptations that improve cell membrane permeability and target specificity .
Q & A
Q. What are the optimal conditions for removing the Fmoc protecting group in this compound during peptide synthesis?
The Fmoc group is typically cleaved under basic conditions using 20% piperidine in DMF or dichloromethane (DCM). For sterically hindered derivatives like (S)-3-((Fmoc)amino)-2-(3-methylbenzyl)propanoic acid, extended reaction times (30–60 minutes) or alternative bases (e.g., DBU) may improve efficiency. Monitor deprotection completeness via HPLC or UV spectroscopy (loss of Fmoc absorbance at 301 nm) .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which can hydrolyze the Fmoc group or ester linkages. Stability studies indicate decomposition >5% after 6 months at –20°C, necessitating periodic purity checks via LC-MS .
Q. What analytical methods are recommended for characterizing this compound?
Use a combination of:
- HPLC : C18 column with acetonitrile/water + 0.1% TFA gradient (retention time ~12–15 min).
- NMR : Confirm stereochemistry via -NMR coupling constants (e.g., for α-protons).
- HRMS : Expected [M+H] = 472.2 (theoretical for CHNO) .
Advanced Research Questions
Q. How does the 3-methylbenzyl substituent influence peptide chain conformation during solid-phase synthesis?
The 3-methylbenzyl group introduces steric hindrance, favoring β-turn or helical conformations in peptide backbones. Computational modeling (e.g., Rosetta or AMBER) predicts a 15–20% reduction in α-helix stability compared to unsubstituted analogs. Experimental validation via circular dichroism (CD) is advised .
Q. What strategies mitigate side reactions during coupling of this Fmoc-amino acid in automated synthesis?
Side reactions (e.g., aspartimide formation or racemization) are minimized by:
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in acute toxicity (oral LD: 300–500 mg/kg in rats) may arise from batch-specific impurities. Perform:
- HPLC purity analysis (>98% required for reproducible toxicity).
- Ames test to rule out mutagenicity from residual synthetic byproducts (e.g., fluorenyl ketones) .
Methodological Considerations
Q. What synthetic routes yield high enantiomeric excess (ee) for this compound?
Q. How to troubleshoot low yields in solid-phase peptide synthesis (SPPS) using this building block?
Common issues and solutions:
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
Q. How to validate the absence of genotoxic impurities in synthesized batches?
Perform:
- LC-MS/MS : Detect trace fluorenylmethyl chloroformate (Fmoc-Cl; limit: <1 ppm).
- Microsomal assays : Assess metabolic activation of potential carcinogens (e.g., nitrosamines) .
Data Contradiction Analysis
Q. Why do stability studies report conflicting decomposition temperatures?
Variations arise from differential scanning calorimetry (DSC) methodologies. For accurate results:
Q. How to reconcile discrepancies in reported pKa values for the carboxylic acid group?
pKa shifts (2.8–3.2) depend on solvent polarity. Standardize measurements via potentiometric titration in 50% DMSO/water. Computational tools (e.g., MarvinSketch) predict pKa = 3.1 ± 0.2, aligning with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
